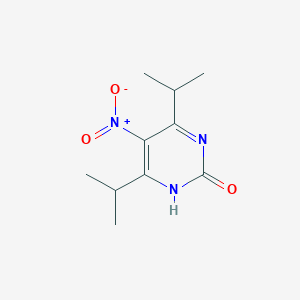

4,6-Diisopropyl-5-nitropyrimidin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Diisopropyl-5-nitropyrimidin-2-ol is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol It is characterized by the presence of two isopropyl groups and a nitro group attached to a pyrimidine ring, along with a hydroxyl group at the 2-position

Méthodes De Préparation

The synthesis of 4,6-Diisopropyl-5-nitropyrimidin-2-ol typically involves a multi-step process. One common synthetic route includes the nitration of 4,6-diisopropylpyrimidine-2-ol using a mixture of concentrated sulfuric acid and fuming nitric acid in chloroform at low temperatures (5-30°C) . The resulting nitro compound is then subjected to further reactions, such as hydrogenation in methanol using palladium on carbon (Pd-C) as a catalyst, followed by esterification with ethyl bromoacetate in the presence of potassium carbonate and dimethylformamide .

Analyse Des Réactions Chimiques

4,6-Diisopropyl-5-nitropyrimidin-2-ol undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be hydrogenated to form different derivatives.

Substitution: The hydroxyl group at the 2-position can be substituted with other functional groups using suitable reagents and conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd-C), ethyl bromoacetate, and potassium carbonate . Major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

4,6-Diisopropyl-5-nitropyrimidin-2-ol has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4,6-Diisopropyl-5-nitropyrimidin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The isopropyl groups may influence the compound’s binding affinity and specificity towards its targets .

Comparaison Avec Des Composés Similaires

4,6-Diisopropyl-5-nitropyrimidin-2-ol can be compared with other similar compounds, such as:

4,6-Dichloro-5-nitropyrimidine: This compound has chlorine atoms instead of isopropyl groups, which affects its reactivity and applications.

4,6-Dimethyl-5-nitropyrimidine: The presence of methyl groups instead of isopropyl groups results in different chemical properties and uses.

Activité Biologique

4,6-Diisopropyl-5-nitropyrimidin-2-ol is a chemical compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological activity is crucial for exploring its therapeutic applications.

The compound can be synthesized through a multi-step process involving the nitration of 4,6-diisopropylpyrimidine-2-ol using concentrated sulfuric acid and fuming nitric acid in chloroform at low temperatures (5-30°C) . The presence of the nitro group at the 5-position is significant as it influences the compound's reactivity and biological interactions.

The mechanism of action for this compound primarily involves the reduction of its nitro group to form reactive intermediates that can interact with various biological targets. This reduction can lead to the formation of amino derivatives, which may exhibit different pharmacological properties . Additionally, the isopropyl groups contribute to the compound's binding affinity and specificity towards its targets.

Antimicrobial Activity

Nitro-containing compounds like this compound are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to produce toxic intermediates that can bind to DNA, resulting in cellular damage and death . In vitro studies have shown that similar nitro derivatives exhibit significant antimicrobial activity against various pathogens.

Anti-inflammatory Effects

Research has indicated that derivatives of pyrimidine compounds can inhibit nitric oxide (NO) production in immune cells, suggesting potential anti-inflammatory properties. For instance, studies on related compounds have demonstrated dose-dependent suppression of NO production in mouse peritoneal cells . This indicates that this compound may also possess similar anti-inflammatory effects.

Case Studies and Research Findings

- Inhibition of Nitric Oxide Production : A study involving various pyrimidine derivatives found that certain substitutions at the 5-position significantly affected their ability to inhibit NO production. The most effective compounds showed IC50 values as low as 2 µM .

- Antimicrobial Testing : In a pilot screening for biological properties of similar nitro-pyrimidines, compounds were tested against a range of microorganisms. Results indicated that several derivatives exhibited significant antimicrobial activity, providing a basis for further exploration into their therapeutic potential .

- Comparative Studies : Comparative analysis with other similar compounds such as 4,6-dichloro-5-nitropyrimidine revealed differences in reactivity and biological activity due to variations in substituents on the pyrimidine ring .

Data Tables

| Biological Activity | Observed Effects | IC50 Values |

|---|---|---|

| Antimicrobial | Inhibition of growth in various pathogens | Varies; < 10 µM |

| Anti-inflammatory | Suppression of NO production | As low as 2 µM |

| Anticancer | Induction of apoptosis | Not specifically tested |

Propriétés

IUPAC Name |

5-nitro-4,6-di(propan-2-yl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O3/c1-5(2)7-9(13(15)16)8(6(3)4)12-10(14)11-7/h5-6H,1-4H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPFNLANPSGQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NC(=O)N1)C(C)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.